molecular formula C32H34FN7O3 B2877443 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide CAS No. 887213-75-4

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide

Cat. No. B2877443
CAS RN: 887213-75-4
M. Wt: 583.668
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups, including a triazoloquinazolinone moiety, a fluorobenzyl group, and a methoxyphenylpiperazine group. These groups are common in medicinal chemistry and often contribute to the biological activity of the compound .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a type of azole ring common in pharmaceuticals . This ring system is often involved in hydrogen bonding with biological targets, contributing to the compound’s activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related 1,2,4-triazole derivatives involves various chemical reactions, including the reaction of ester ethoxycarbonylhydrazones with primary amines, and further modification to produce Schiff base derivatives and Mannich base derivatives. These synthetic routes highlight the chemical flexibility and adaptability of the core structure for potential pharmacological applications (Bektaş et al., 2010).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. Compounds synthesized from the core structure exhibited good to moderate activities against various microorganisms, indicating their relevance in developing new antimicrobial agents. These studies encompass the synthesis of compounds with diverse functional groups, highlighting their broad-spectrum antimicrobial potential (Bektaş et al., 2010), (Özyanik et al., 2012).

Potential in Medicinal Chemistry

The structural modification and evaluation of related compounds have shown promising results in various pharmacological areas, including anticancer and anti-inflammatory activities. These findings suggest the potential of such derivatives in medicinal chemistry for the development of new therapeutic agents targeting specific diseases. The synthesis and inotropic evaluation of derivatives, for example, revealed compounds with favorable activity compared to standard drugs, indicating their potential in cardiovascular therapy (Liu et al., 2009).

Future Directions

Future research could involve further optimization of the compound’s structure to enhance its activity, selectivity, and safety profile. This could involve modifying the functional groups or the core structure of the molecule .

Biochemical Analysis

Biochemical Properties

3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and aromatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is useful in therapeutic applications such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inducing cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as carbonic anhydrase and cholinesterase, thereby blocking their activity . This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular functions can persist, leading to sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage, due to its potent enzyme inhibitory properties. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for drug metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially leading to changes in cellular energy balance and redox states.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as enzyme active sites or specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and DNA . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific organelles or cellular compartments to exert its effects.

properties

CAS RN

887213-75-4

Molecular Formula

C32H34FN7O3

Molecular Weight

583.668

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide

InChI

InChI=1S/C32H34FN7O3/c1-43-26-12-10-25(11-13-26)38-20-18-37(19-21-38)17-16-34-30(41)15-14-29-35-36-32-39(22-23-6-8-24(33)9-7-23)31(42)27-4-2-3-5-28(27)40(29)32/h2-13H,14-22H2,1H3,(H,34,41)

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

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